(1S,2S,7S,9S,10S,12R,13S)-2,6,6,13-tetramethyltetracyclo[11.2.1.01,10.02,7]hexadecane-9,12-diol
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Overview
Description
(1S,2S,7S,9S,10S,12R,13S)-2,6,6,13-tetramethyltetracyclo[11.2.1.01,10.02,7]hexadecane-9,12-diol is a natural product found in Calceolaria thyrsiflora with data available.
Scientific Research Applications
Cyclization and Rearrangement in Diterpenoids
Research has explored the cyclization and rearrangement of related diterpenoids, leading to the formation of complex hydrocarbon structures with varied carbon skeletons. For instance, the dehydration of similar compounds with phosphorus oxychloride results in a mixture of hydrocarbons, some of which are based on new carbon skeletons (Vlad et al., 2004). Further studies in this series have revealed additional rearrangements and cyclization products, showcasing the chemical diversity and complexity arising from such processes (Ungur et al., 1988); (Barba et al., 1989).
Structural and Conformational Analysis
Studies have utilized NMR techniques to investigate the solution structures of similar macrocyclic compounds. These investigations shed light on how the asymmetric carbons in such compounds constrain the ring, influencing the overall molecular conformation (Lewison et al., 1989). Additionally, the structural features of neutral and cationic cyclams related to this compound have been analyzed, revealing insights into molecular structure through X-ray diffraction analysis (Alves et al., 2015).
Corrosion Inhibition
Research into macrocyclic compounds similar to the one has also revealed their potential in inhibiting corrosion, particularly in industrial settings. For example, studies have demonstrated the effectiveness of certain macrocyclic compounds in preventing the corrosion of mild steel in hydrochloric acid, highlighting their practical applications in materials science (Quraishi & Rawat, 2002).
Properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,2S,7S,9S,10S,12R,13S)-2,6,6,13-tetramethyltetracyclo[11.2.1.01,10.02,7]hexadecane-9,12-diol |
InChI |
InChI=1S/C20H34O2/c1-17(2)6-5-7-19(4)15(17)11-14(21)13-10-16(22)18(3)8-9-20(13,19)12-18/h13-16,21-22H,5-12H2,1-4H3/t13-,14+,15+,16-,18+,19+,20+/m1/s1 |
InChI Key |
YQMNVINYONRZOE-DXGFZXISSA-N |
Isomeric SMILES |
C[C@]12CC[C@]3(C1)[C@H](C[C@H]2O)[C@H](C[C@@H]4[C@@]3(CCCC4(C)C)C)O |
SMILES |
CC1(CCCC2(C1CC(C3C24CCC(C4)(C(C3)O)C)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(C3C24CCC(C4)(C(C3)O)C)O)C)C |
Synonyms |
TC cpd thyrsiflorin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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